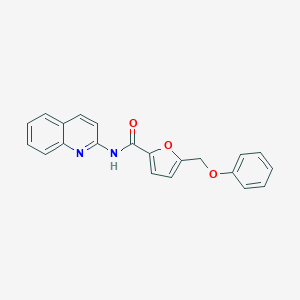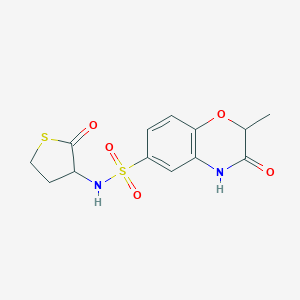![molecular formula C16H19FN2O2S B270677 N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)
N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide, commonly known as DEAB, is a chemical compound that belongs to the sulfonamide family. It is a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which are responsible for the metabolism of various endogenous and exogenous aldehydes. DEAB has been extensively studied for its scientific research applications, particularly in the field of stem cell biology.
Wirkmechanismus
DEAB works by inhibiting the activity of N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide enzymes, which are responsible for the metabolism of aldehydes. N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide enzymes are involved in the oxidation of retinaldehyde to retinoic acid, a key regulator of stem cell differentiation. By inhibiting N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide activity, DEAB prevents the conversion of retinaldehyde to retinoic acid, leading to the expansion of undifferentiated stem cells.
Biochemical and Physiological Effects:
DEAB has been shown to have a number of biochemical and physiological effects, particularly in the context of stem cell biology. It has been shown to enhance the survival and proliferation of stem cells in vitro, and to promote the maintenance of stem cell pluripotency. Additionally, DEAB has been shown to increase the efficiency of stem cell reprogramming, allowing for the generation of induced pluripotent stem cells (iPSCs) with greater efficiency.
Vorteile Und Einschränkungen Für Laborexperimente
DEAB has several advantages for use in lab experiments. It is a potent inhibitor of N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide enzymes, making it a valuable tool for studying the role of these enzymes in stem cell biology. Additionally, DEAB has been shown to be relatively non-toxic to cells, allowing for its use in long-term culture experiments. However, DEAB does have some limitations, including its potential to affect other cellular processes beyond N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide inhibition, and its relatively high cost compared to other reagents commonly used in stem cell research.
Zukünftige Richtungen
There are several potential future directions for research involving DEAB. One area of interest is the use of DEAB in combination with other reagents to enhance stem cell expansion and differentiation. Additionally, the development of more potent and selective N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide inhibitors could lead to the development of new therapies for a range of diseases, including cancer and cardiovascular disease. Finally, further studies are needed to elucidate the precise mechanisms by which DEAB affects stem cell biology, and to identify potential off-target effects that may limit its use in certain applications.
Synthesemethoden
DEAB can be synthesized through several methods, including the reaction of 4-(diethylamino)aniline with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure DEAB.
Wissenschaftliche Forschungsanwendungen
DEAB has been widely used in scientific research, particularly in the field of stem cell biology. It is a potent inhibitor of N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide enzymes, which are responsible for the oxidation of retinaldehyde to retinoic acid, a key regulator of stem cell differentiation. By inhibiting N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide activity, DEAB can prevent the differentiation of stem cells into specific cell types, allowing for the expansion of undifferentiated stem cells in vitro.
Eigenschaften
Produktname |
N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide |
|---|---|
Molekularformel |
C16H19FN2O2S |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H19FN2O2S/c1-3-19(4-2)15-10-8-14(9-11-15)18-22(20,21)16-7-5-6-13(17)12-16/h5-12,18H,3-4H2,1-2H3 |
InChI-Schlüssel |
TXDSRDZDCNRLJD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)

![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)

![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide](/img/structure/B270606.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)
![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B270612.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide](/img/structure/B270614.png)
![N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B270615.png)
![N-{4-amino-6-[1-(ethylsulfanyl)ethyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine](/img/structure/B270617.png)